rac-Nicotine-d3 N-β-D-Glucuronide is a stable isotope-labeled metabolite of nicotine, specifically designed for research applications in pharmacology and toxicology. This compound plays a significant role in studying nicotine metabolism and its effects on the human body. It has a molecular formula of and a molecular weight of 341.37 g/mol. The presence of deuterium (D) isotopes in its structure enhances its utility in analytical techniques, particularly mass spectrometry, allowing for precise quantification of nicotine and its metabolites in biological samples.
This compound is classified under drug derivatives and metabolites, particularly focusing on stable isotope-labeled analytical standards. It is produced primarily for research purposes and can be sourced from specialized chemical suppliers such as LGC Standards and SCBT. The compound is often used as a reference standard in pharmaceutical testing and research involving nicotine's pharmacokinetics and metabolism .
The synthesis of rac-Nicotine-d3 N-β-D-Glucuronide typically involves several key steps:
The reaction conditions require specific catalysts and controlled environments to ensure the formation of the desired product with high purity and yield. Common reagents used include glucuronic acid derivatives and catalysts that facilitate the glucuronidation process .
rac-Nicotine-d3 N-β-D-Glucuronide participates in various chemical reactions that are essential for understanding its behavior in biological systems:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled temperatures and pH levels to achieve desired outcomes .
The mechanism of action of rac-Nicotine-d3 N-β-D-Glucuronide involves its role as a metabolite formed through the metabolic pathways of nicotine. Key points include:
The physical and chemical properties of rac-Nicotine-d3 N-β-D-Glucuronide include:
These properties are crucial for handling the compound in laboratory settings and ensuring accurate results during experimental procedures .
rac-Nicotine-d3 N-β-D-Glucuronide has several important applications in scientific research:
rac-Nicotine-d3 N-β-D-Glucuronide is a deuterium-labeled metabolite of nicotine, formed via glucuronidation of the pyridine nitrogen. Its molecular formula is C₁₆H₁₉D₃N₂O₆, with a molecular weight of 341.37 g/mol [1] [4] [8]. The structure consists of a deuterated N-methylpyrrolidine moiety linked to a pyridine ring, conjugated to D-glucuronic acid via a β-glycosidic bond. The deuterium atoms replace all three hydrogens in the nicotine methyl group (–CD₃), as confirmed by the SMILES notation:O[C@@H]1[C@@H](O)[C@H](O)[C@@H](C([O-])=O)O[C@H]1[N+]2=CC([C@H]3N(C([2H])([2H])[2H])CCC3)=CC=C2 [5] [8].
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉D₃N₂O₆ |
| Molecular Weight | 341.37 g/mol |
| Deuterium Position | N-methyl group (–CD₃) |
| Charge | Zwitterionic (inner salt) |
| Glycosidic Bond | β-configuration at anomeric carbon |
Synthesis involves two sequential steps:
Nicotine contains a chiral pyrrolidine center, existing as (S)-(-)-nicotine (biologically active) and (R)-(+)-nicotine. The "rac" prefix in rac-Nicotine-d3 N-β-D-Glucuronide denotes an equal mixture of both glucuronidated enantiomers [7]. This racemic form is preferred for isotopic labeling studies because:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 32845-42-4
CAS No.: 55256-53-6
CAS No.: